1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[1-(2-hydroxyphenyl)ethylidene]-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
Description
This compound belongs to a class of heterocyclic carbohydrazides featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazol-3-yl group at position 1, a 4-morpholinylmethyl group at position 5, and a hydrazide moiety linked to a 2-hydroxyphenyl ethylidene substituent. The structural complexity of this molecule confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. Its design leverages the pharmacophoric features of 1,2,3-triazoles (known for metabolic stability) and 1,2,5-oxadiazoles (valued for their electron-withdrawing and hydrogen-bonding capabilities) .
Properties
Molecular Formula |
C18H21N9O4 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H21N9O4/c1-11(12-4-2-3-5-14(12)28)20-22-18(29)15-13(10-26-6-8-30-9-7-26)27(25-21-15)17-16(19)23-31-24-17/h2-5,28H,6-10H2,1H3,(H2,19,23)(H,22,29)/b20-11+ |
InChI Key |
MTHKSROUAKSQOU-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3)/C4=CC=CC=C4O |
Canonical SMILES |
CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3)C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole and triazole rings, followed by the introduction of the morpholine and hydrazide groups. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its multiple functional groups may interact with various biological targets, making it a versatile molecule for drug design.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.
Comparison with Similar Compounds
Structural Features
The compound shares structural homology with other 1,2,3-triazole-4-carbohydrazides but differs in substituent patterns (Table 1). Key analogs include:
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(methoxymethyl)-N′-(3-phenylpropanoyl)-1H-1,2,3-triazole-5-carbohydrazide (): Replaces the morpholinylmethyl with methoxymethyl and the 2-hydroxyphenyl ethylidene with 3-phenylpropanoyl.
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N′-[(1E)-1-(4-nitrophenyl)ethylidene]-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide (): Substitutes morpholine with piperidine and introduces a nitro group on the phenyl ring.
- 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-{[methyl(phenyl)amino]methyl}-N′-[4-(methylsulfanyl)benzylidene]-1H-1,2,3-triazole-4-carbohydrazide (): Features a methyl(phenyl)amino group at position 5 and a methylsulfanyl benzylidene moiety.
Table 1. Structural Comparison of Key Analogs
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s molecular weight (~520–550 g/mol) is comparable to analogs in –3. The 2-hydroxyphenyl group improves aqueous solubility relative to nitro- or methylsulfanyl-substituted analogs (e.g., and have logP values >3.0, suggesting higher lipophilicity) .
- Hydrogen-Bonding Capacity: The hydroxyl group in the target compound increases hydrogen-bond donor count (HBD = 2) compared to non-hydroxylated analogs (HBD = 1 in –3), enhancing interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
